molecular formula C14H19NO B597854 2-(5-(tert-Butyl)-2-hydroxyphenyl)-2-methylpropanenitrile CAS No. 1246217-34-4

2-(5-(tert-Butyl)-2-hydroxyphenyl)-2-methylpropanenitrile

Cat. No. B597854
CAS RN: 1246217-34-4
M. Wt: 217.312
InChI Key: WLIHLHSPHAERGL-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule. It appears to contain a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a tert-butyl group (a carbon atom bonded to three methyl groups), a hydroxy group (an oxygen atom bonded to a hydrogen atom, also known as an alcohol group), and a nitrile group (a carbon atom triple-bonded to a nitrogen atom) .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Again, while specific reactions involving “2-(5-(tert-Butyl)-2-hydroxyphenyl)-2-methylpropanenitrile” are not available, related compounds may undergo reactions like electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using various analytical techniques. These might include measuring its melting point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some tert-butylphenolic compounds have been studied for their effects in biological systems .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of chemical compounds. They include information on safe handling procedures, personal protective equipment to use, and what to do in case of exposure .

properties

IUPAC Name

2-(5-tert-butyl-2-hydroxyphenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-13(2,3)10-6-7-12(16)11(8-10)14(4,5)9-15/h6-8,16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIHLHSPHAERGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732347
Record name 2-(5-tert-Butyl-2-hydroxyphenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(tert-Butyl)-2-hydroxyphenyl)-2-methylpropanenitrile

CAS RN

1246217-34-4
Record name 2-(5-tert-Butyl-2-hydroxyphenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Pd (OH)2/C (2.0 g) and compound 7 (20.0 g, 0.104 mol) were stirred in MeOH (150 mL) at room temperature under hydrogen at 10 psi pressure for 16-18 hours. The mixture was then filtered through a pad of Celite®, and the filtrate was concentrated to give compound 15, which was used in the next reaction without further purification. 1H NMR (DMSO-d6; 400 MHz) δ 9.83 (s), δ 7.24 (s), δ 7.18 (m), δ 6.80 (m), δ 1.71 (s), δ 1.24 (s).
[Compound]
Name
Pd (OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Pd(OH)2/C (2.0 g) and compound 7 (20.0 g, 0.104 mol) were stirred in MeOH (150 mL) at room temperature under hydrogen at 10 psi pressure for 16-18 hours. The mixture was then filtered through a pad of Celite®, and the filtrate was concentrated to give compound 15, which was used in the next reaction without further purification. 1H NMR (DMSO-d6; 400 MHz) δ 9.83 (s), δ 7.24 (s), δ 7.18 (m), δ 6.80 (m), δ 1.71 (s), δ 1.24 (s).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

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